molecular formula C30H35N3O9S2 B609536 Netarsudil mesylate CAS No. 1422144-42-0

Netarsudil mesylate

カタログ番号: B609536
CAS番号: 1422144-42-0
分子量: 645.7 g/mol
InChIキー: QQDRLKRHJOAQDC-FBHGDYMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

AR-13324の調製には、キラル配位子キラル誘導合成の使用が含まれます。この方法は、その簡便性、低コスト、および高収率により、従来のキラル高速液体クロマトグラフィー(HPLC)または超臨界流体クロマトグラフィー(SFC)方法よりも好まれます。 このプロセスは、4-(ヒドロキシメチル)フェニル酢酸中のヒドロキシル基をtert-ブチルジメチルシリルクロリド(TBSCl)またはトリイソプロピルシリルクロリド(TIPSCl)で保護して、粗生成物を得ることから始まります .

化学反応の分析

Metabolic Reactions

Netarsudil mesylate acts as a prodrug, undergoing enzymatic hydrolysis in the cornea to form its active metabolite, netarsudil-M1 (AR-13503) :

Parameter Data
Enzyme Corneal esterases
Half-Life (Human Cornea) 175 minutes
Metabolite Potency 5× greater ROCK inhibition than parent compound (IC₅₀: 1 nM vs. 5 nM)
Systemic Exposure Undetectable plasma levels (<0.1 ng/mL) after topical dosing

Pathway :

Netarsudil mesylateEsterasesNetarsudil M1+Mesylate ions\text{this compound}\xrightarrow{\text{Esterases}}\text{Netarsudil M1}+\text{Mesylate ions}

Degradation Pathways

Forced degradation studies reveal stability under varied conditions, critical for formulation :

Condition Degradation (%) Major Degradants
Acid Hydrolysis (1N HCl) 12.0Desmethyl and oxidized derivatives
Alkali Hydrolysis (1N NaOH) 11.6Hydrolyzed ester products
Oxidative (H₂O₂) 13.4Sulfoxide and N-oxide derivatives
Reductive (NaBH₄) 8.7Reduced amine intermediates

Key Findings :

  • Degradation follows first-order kinetics under acidic/alkaline conditions .

  • HPLC analysis confirms method specificity (R² = 0.99998 for linearity) .

Solid-State Transformations

Polymorphic transitions are solvent-dependent, enabling controlled crystallization :

Polymorph Solvent System XRPD Characteristics
N1 IPA + MSADistinct peaks at 5.8°, 11.6°, 17.4°
N3 n-ButanolPeaks at 6.2°, 12.4°, 18.7°
N7 Iso-butanolHigh crystallinity, low (R)-isomer content

Applications :

  • Form N7 is preferred for pharmaceutical use due to its stability and enantiomeric purity .

Reaction with Biological Targets

Netarsudil-M1 inhibits Rho-associated protein kinases (ROCK1/2), disrupting actin cytoskeleton dynamics in trabecular meshwork cells :

Target Effect IC₅₀
ROCK1 Inhibition of stress fiber formation1 nM
ROCK2 Reduction of fibrotic protein expression1 nM
TGF-β2 Suppression of CTGF and fibronectin16–79 nM

Mechanism :

ROCK+Netarsudil M1Inactive ROCK complexIncreased aqueous outflow\text{ROCK}+\text{Netarsudil M1}\rightarrow \text{Inactive ROCK complex}\rightarrow \text{Increased aqueous outflow}

Analytical Characterization

RP-HPLC methods validate reaction outcomes and purity :

Parameter Specifications
Column Symmetry Shield RP18 (4.6 × 150 mm, 3.5 µm)
Mobile Phase 0.1% Formic acid:ACN (40:60 v/v)
Detection 242 nm (UV)
Retention Time 2.27 minutes (this compound)

科学的研究の応用

Clinical Applications

Netarsudil mesylate is primarily indicated for:

  • Open-Angle Glaucoma : It has been shown to significantly lower IOP in patients with open-angle glaucoma.
  • Ocular Hypertension : Effective in reducing elevated IOP in patients diagnosed with ocular hypertension.

Efficacy Studies

Several clinical trials have assessed the safety and efficacy of this compound:

  • Phase 3 Clinical Trials : Studies such as ROCKET 2 compared netarsudil with timolol maleate over 12 months. Results demonstrated that netarsudil significantly reduced IOP compared to timolol, with a favorable safety profile .
  • Aqueous Humor Dynamics : Research indicated that netarsudil increases outflow facility and decreases episcleral venous pressure, contributing to its effectiveness in lowering IOP .
  • Long-term Safety : The long-term use of netarsudil has been evaluated for adverse effects. While conjunctival hyperemia was noted as a common side effect, overall tolerability was high among patients .

Case Study 1: Efficacy in Patients with Open-Angle Glaucoma

A study involving 411 subjects showed that netarsudil treatment led to an average reduction in IOP from 17.0 mmHg to 12.4 mmHg over a week . The increase in outflow facility was statistically significant (p < 0.05), demonstrating its effectiveness in managing glaucoma.

Case Study 2: Combination Therapy

In a fixed combination therapy with latanoprost, netarsudil further enhanced IOP reduction compared to either agent alone. This synergy indicates potential for broader applications in glaucoma management .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). It is absorbed through the cornea and metabolized into its active form (netarsudil-M1) within the eye. Studies indicate minimal systemic exposure, which limits potential systemic side effects .

Safety Profile

The safety profile of this compound has been extensively documented:

  • Adverse Effects : The most frequently reported adverse effect is conjunctival hyperemia. Other effects include corneal deposits observed in some patients during clinical trials .
  • Long-term Observations : Ongoing studies are assessing changes in corneal deposits over time and their impact on visual function .

作用機序

AR-13324は、二重の作用機序を通じてその効果を発揮します。それは、網目状構造を通る房水の流出を増加させるRhoキナーゼと、房水の産生を減少させるノルエピネフリントランスポーターを阻害します。この二重のメカニズムにより、眼圧が大幅に低下します。 この化合物は、培養ヒトおよびブタの網目状構造細胞に特異的な形態学的変化を誘発し、流出施設の増加につながります .

類似化合物との比較

生物活性

Netarsudil mesylate, a Rho kinase (ROCK) inhibitor, has emerged as a significant therapeutic agent for managing intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

Netarsudil operates primarily through the inhibition of ROCK1 and ROCK2, which are crucial in regulating the contractility of trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil facilitates increased aqueous humor outflow through the TM, thereby reducing IOP. Additionally, it has been shown to decrease episcleral venous pressure, contributing to its IOP-lowering effects .

Key Actions:

  • Inhibition of ROCK1 and ROCK2: Reduces cell stiffness and extracellular matrix production in TM cells.
  • Increased Trabecular Outflow Facility: Enhances fluid drainage from the eye.
  • Decreased Aqueous Humor Production: Further aids in lowering IOP .

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution (0.02%). Following administration, it is rapidly metabolized by esterases in the eye to its active metabolite, netarsudil-M1, which exhibits even greater potency against ROCK than the parent compound .

Pharmacokinetic Parameters:

  • Half-life: Approximately 175 minutes when incubated with human corneal tissue.
  • Absorption: Low plasma concentrations due to topical application; high protein binding observed .
  • Metabolism: Primarily through esterase activity; minimal systemic exposure due to local application.

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of netarsudil in lowering IOP. A pivotal Phase 3 trial showed that once-daily dosing of netarsudil significantly reduced IOP compared to placebo and was non-inferior to other standard treatments like timolol .

Summary of Clinical Trials:

Study TypePopulationTreatmentIOP Reduction (mmHg)Duration
Phase 3 TrialPatients with POAGNetarsudil 0.02% QD4.6 (vs vehicle)4 weeks
Phase 2 TrialHealthy VolunteersNetarsudil 0.02% QD4.804 weeks
Phase 1 TrialHealthy VolunteersNetarsudil vs PlaceboSignificant reduction7 days

Safety Profile

Netarsudil has been generally well-tolerated in clinical studies. The most common adverse effect reported is conjunctival hyperemia, which is typically transient and mild. Importantly, no significant systemic side effects or genotoxicity have been observed in preclinical studies .

Adverse Effects:

  • Conjunctival Hyperemia: Most frequently reported side effect.
  • No Genotoxicity: Demonstrated safety in both in vitro and in vivo studies.

Case Studies

A notable case study involved a cohort of patients with ocular hypertension who were treated with netarsudil over a six-month period. The results indicated a consistent reduction in IOP across various times of day, highlighting the drug's effectiveness throughout both diurnal and nocturnal periods .

特性

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDRLKRHJOAQDC-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027773
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422144-42-0
Record name Netarsudil mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netarsudil dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETARSUDIL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Netarsudil mesylate
Reactant of Route 2
Netarsudil mesylate
Reactant of Route 3
Netarsudil mesylate
Reactant of Route 4
Netarsudil mesylate
Reactant of Route 5
Reactant of Route 5
Netarsudil mesylate
Reactant of Route 6
Netarsudil mesylate
Customer
Q & A

Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?

A1: this compound is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []

Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of this compound in humans?

A2: Yes, a study specifically designed to evaluate the AHD of this compound ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.

Q3: Has this compound been formulated with other drugs for treating glaucoma?

A3: Yes, a new combination product containing this compound and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。